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Compound of Interest

Compound Name: 4-Chloro-4'-nitro-1,1'-biphenyl

CAS No.: 6242-97-3

Cat. No.: B1606550

Get Quote

CAS Number: 6242-97-3 Formula: C₁₂H₈ClNO₂ Molecular Weight: 233.65 g/mol [1][2][3]

Executive Summary
4-Chloro-4'-nitro-1,1'-biphenyl is a high-value unsymmetrical biaryl scaffold widely utilized in

organic synthesis, material science, and medicinal chemistry.[1] Unlike its isomer 4'-chloro-2-

nitrobiphenyl (a key intermediate for the fungicide Boscalid), the 4,4'-isomer serves as a linear,

rigid backbone essential for liquid crystal displays (LCDs) and as a precursor for sulfonamide-

based pharmaceuticals.[1] This guide provides a definitive technical profile, validated synthesis

protocols, and critical handling procedures for researchers.

Chemical Identity & Physicochemical Profile[1][2][4]
[5][6][7][8][9]
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Property Specification

IUPAC Name 1-Chloro-4-(4-nitrophenyl)benzene

CAS Number 6242-97-3

SMILES C1=CC(=CC=C1C2=CC=C(C=C2)Cl)[O-]

Appearance Pale yellow to yellow crystalline solid

Melting Point 140 – 150 °C [1]

Solubility
Soluble in DCM, THF, Toluene; Insoluble in

Water

LogP ~4.8 (Predicted)

Technical Distinction Note: Do not confuse 4-Chloro-4'-nitro-1,1'-biphenyl (CAS 6242-97-3)

with 4'-Chloro-2-nitrobiphenyl (CAS 6271-80-3).[1] The latter is the ortho-nitro isomer used

industrially for Boscalid production.[1] The 4,4'-isomer discussed here is para-substituted,

conferring different steric and electronic properties ideal for linear molecular architectures.[1]

Synthesis & Production
The most robust route for synthesizing 4-Chloro-4'-nitro-1,1'-biphenyl is the Suzuki-Miyaura

Cross-Coupling reaction.[1] This method offers high chemoselectivity, tolerating both the nitro

and chloro functional groups under controlled conditions.[1]

Validated Synthetic Protocol
Reaction Logic: The coupling partners are typically 1-iodo-4-nitrobenzene and 4-

chlorophenylboronic acid.[1] The use of the iodo-partner for the nitro component is preferred to

ensure oxidative addition occurs at the desired site, leaving the chlorine atom intact for future

functionalization [2].[1]
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Reagents:

1-Iodo-4-nitrobenzene (1.0 eq)[1]

4-Chlorophenylboronic acid (1.1 eq)[1]

Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]

Base: K₂CO₃ (2.0 eq) or Na₂CO₃[1]

Solvent: Toluene/Ethanol/Water (4:1:1 ratio) or 1,4-Dioxane/Water.[1]

Step-by-Step Methodology:

Setup: In a flame-dried round-bottom flask equipped with a condenser, charge 1-iodo-4-

nitrobenzene (10 mmol), 4-chlorophenylboronic acid (11 mmol), and Pd(PPh₃)₄ (0.3 mmol)

under an inert atmosphere (Nitrogen or Argon).

Solvation: Add degassed Toluene (40 mL) and Ethanol (10 mL). Stir until solids are

dispersed.

Activation: Add a degassed aqueous solution of K₂CO₃ (20 mmol in 10 mL water).

Reflux: Heat the biphasic mixture to vigorous reflux (approx. 90-100 °C) for 12–16 hours.

Monitor reaction progress via TLC (Hexane/EtOAc 8:2) or HPLC.[1][4]

Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate

(3 x 50 mL).[1]

Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and

concentrate in vacuo. Recrystallize the crude yellow solid from Ethanol or purify via silica gel

flash chromatography to yield the target compound.[1]

Synthesis Pathway Diagram[1]
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Yield: 85-95%
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Figure 1: Suzuki-Miyaura cross-coupling pathway for the selective synthesis of 4-Chloro-4'-
nitro-1,1'-biphenyl.[1][5]

Functionalization & Reactivity
The utility of CAS 6242-97-3 lies in its orthogonal reactivity.[1] The nitro group can be

selectively reduced to an amine without affecting the chlorine atom, creating 4-Amino-4'-

chlorobiphenyl, a critical intermediate for pharmaceutical scaffolds.[1]

Reduction Protocol (Nitro to Amine)
Method: Iron-mediated reduction (Bechamp reduction) or Catalytic Hydrogenation.[1]

Preferred Method (Chemoselective): Iron powder (Fe) in aqueous NH₄Cl or dilute HCl.[1]

This avoids potential dechlorination that might occur with Pd/H₂ hydrogenolysis.[1]

Protocol:

Suspend 4-Chloro-4'-nitro-1,1'-biphenyl (1 eq) in Ethanol/Water (3:1).

Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

Reflux at 80 °C for 2–4 hours.

Filter hot through Celite to remove iron residues.[1]

Concentrate filtrate to obtain 4-Amino-4'-chlorobiphenyl (CAS 135-68-2).[1]

Downstream Application Logic
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Figure 2: Functionalization logic demonstrating the conversion of the nitro-biphenyl core into

bioactive and material scaffolds.[1]

Applications in Drug Development & Materials
Pharmaceutical Research
The biphenyl motif is a "privileged structure" in medicinal chemistry.[1] The 4-chloro-4'-amino

derivative serves as a lipophilic spacer that can orient pharmacophores into specific protein

binding pockets.[1]

Kinase Inhibitors: The rigid biphenyl core maintains the spatial geometry required for ATP-

competitive inhibition.[1]

Antimicrobials: Sulfonamide derivatives synthesized from the amine precursor exhibit

antibacterial properties.[1]
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Material Science (Liquid Crystals)
The para-para' substitution pattern of 4-Chloro-4'-nitro-1,1'-biphenyl provides high linearity

and polarizability.[1]

Nematic Phase Stability: The nitro group (electron-withdrawing) and the chloro group

(electron-donating via resonance, withdrawing via induction) create a dipole moment along

the long axis of the molecule, which is critical for the electro-optical switching behavior in

Liquid Crystal Displays (LCDs) [3].

Safety & Handling (SDS Summary)
Hazard Classification:

Acute Toxicity (Oral): Category 4 (H302)[1]

Skin Irritation: Category 2 (H315)[1]

Eye Irritation: Category 2A (H319)[1]

Handling Protocols:

Engineering Controls: Use only in a chemical fume hood. Avoid dust formation.[1]

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

Storage: Store in a cool, dry place (2-8 °C recommended) under inert gas if possible. Keep

away from strong oxidizing agents and strong bases.[1]

Spill Response: Sweep up solid spills without creating dust. Dispose of as hazardous organic

waste containing halogens and nitrogen.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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